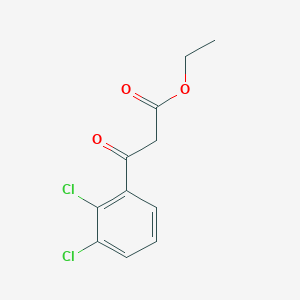
Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate, also known as ethyl 3,3-dichlorophenyloxopropanoate (EDCOP) is a synthetic compound that has been used in scientific research and laboratory experiments for many years. EDCOP is a colorless, water-soluble crystalline solid that is insoluble in organic solvents. It is used in a variety of biochemical and physiological experiments, and its mechanism of action is well-understood.
Aplicaciones Científicas De Investigación
Inhibition of Ethylene Action in Plants
A significant area of research that might relate to compounds like Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate involves the inhibition of ethylene action in plants. Ethylene is a natural plant hormone that regulates a wide range of growth processes. The application of ethylene inhibitors can help extend the shelf life and maintain the quality of agricultural products. One such inhibitor, 1-Methylcyclopropene (1-MCP), has been extensively studied for its ability to prevent ethylene effects across a broad range of fruits, vegetables, and floricultural crops. The effective concentrations of 1-MCP are low, demonstrating the potential utility of similar compounds in agricultural and postharvest management (Blankenship & Dole, 2003).
Environmental Impact of Organochlorine Compounds
Another relevant area of research involves assessing the environmental impact of organochlorine compounds. Chlorophenols, for example, exhibit moderate toxic effects on mammalian and aquatic life. Their environmental persistence varies, significantly influenced by the presence of microorganisms capable of degrading these compounds. This suggests that compounds like this compound could also be subject to research regarding their biodegradability and impact on ecosystems (Krijgsheld & Gen, 1986).
Organic Thermoelectric Materials
In the field of materials science, research on organic thermoelectric materials is of high interest. Poly(3,4-ethylenedioxythiophene) (PEDOT) is a notable example of a successful organic thermoelectric material, demonstrating the potential for compounds with ethylene components to contribute to advancements in this area. Such materials are pursued for their promising applications in energy conversion and efficiency (Zhu et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as cariprazine , have been found to act as partial agonists at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as antagonists at serotonin 5-HT 2A receptors .
Mode of Action
For instance, Cariprazine, a similar compound, decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels .
Biochemical Pathways
Similar compounds like cariprazine have been found to affect the dopaminergic and serotonergic pathways . These pathways are crucial for various physiological functions, including mood regulation, reward, and cognition.
Pharmacokinetics
Similar compounds like felodipine have been found to have a bioavailability of 15%, an onset of action of 25–5 hours, and an elimination half-life of 25 hours . These properties impact the compound’s bioavailability and duration of action.
Result of Action
Similar compounds like cariprazine have been found to result in vasodilation, leading to an overall decrease in blood pressure .
Propiedades
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMOYXXUUJJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B3149342.png)
![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)







![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)


![4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B3149443.png)